2,7-dimethyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique fusion of benzothiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and may involve heating to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of solvents, temperature control, and purification methods like recrystallization or chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the thiophene ring or the pyrimidine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
2,7-Dimethyl-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one : Similar in structure but may have different substituents or functional groups.
- Benzothiophene derivatives : Compounds with similar thiophene rings but different fused systems.
- Pyrimidine derivatives : Compounds with similar pyrimidine rings but different fused systems.
Uniqueness
2,7-Dimethyl-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific fusion of benzothiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2,7-dimethyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-6-3-4-8-9(5-6)16-12-10(8)11(15)13-7(2)14-12/h6,10H,3-5H2,1-2H3 |
InChI Key |
VORAVFCADIZYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=O)C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.